molecular formula C22H20FN5 B2750792 1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 1111268-12-2

1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B2750792
CAS No.: 1111268-12-2
M. Wt: 373.435
InChI Key: GKUNNNXXHDDNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a heterocyclic compound featuring a piperazine core linked to a 2-fluorophenyl group and a pyrazolo[1,5-a]pyrazine scaffold substituted with a phenyl moiety. This structure combines aromatic, fluorinated, and bicyclic heterocyclic elements, making it a candidate for diverse biological applications. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as seen in related compounds . The fluorine atom at the 2-position of the phenyl group is strategically placed to modulate electronic properties and enhance metabolic stability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5/c23-18-8-4-5-9-20(18)26-12-14-27(15-13-26)22-21-16-19(17-6-2-1-3-7-17)25-28(21)11-10-24-22/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUNNNXXHDDNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine, exhibit significant anticancer properties. These compounds have been shown to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . The structure-activity relationship studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine framework can enhance their efficacy against cancer cells.

2. Inhibition of Tyrosinase
Another significant application is in the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds with a piperazine moiety have demonstrated promising inhibitory effects on tyrosinase activity, suggesting their potential use in treating hyperpigmentation disorders . The design and synthesis of these compounds focus on optimizing their binding affinity to the enzyme's active site.

3. Neuropharmacological Effects
The piperazine derivatives are also being explored for their neuropharmacological effects. Studies have indicated that certain piperazine compounds can modulate dopamine and serotonin transporter activities, which may lead to therapeutic benefits in mood disorders and other neurological conditions . The structural similarities between these compounds and known psychoactive agents highlight their potential in drug development.

Case Studies

Study Objective Findings
Study 1Evaluate anticancer propertiesDemonstrated potent inhibition of M.tb growth with low toxicity in vitro .
Study 2Investigate tyrosinase inhibitionIdentified key structural features that enhance inhibitory activity against tyrosinase .
Study 3Assess neuropharmacological effectsFound modulation of dopamine transporter activity, indicating potential for mood disorder treatment .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

  • 1-(4-Chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (G430-1277) Structural Difference: Substitution at the phenyl group (4-chloro vs. 2-fluoro) and pyrazolo[1,5-a]pyrazine (4-fluorophenyl vs. phenyl).
  • 2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine Structural Difference: 3,4-Dimethylphenyl substituent on pyrazolo[1,5-a]pyrazine instead of phenyl. Activity: Not explicitly reported, but similar compounds with dimethyl groups show altered pharmacokinetic profiles .

Piperazine Derivatives with Different Heterocycles

  • 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Derivatives Structural Difference: Pyridazinone core instead of pyrazolo[1,5-a]pyrazine. Impact: Pyridazinone’s electron-deficient nature may reduce π-π stacking interactions compared to pyrazolo[1,5-a]pyrazine. Activity: Evaluated for antifungal and anticancer activity; benzalhydrazone derivatives (e.g., T1–T12) showed moderate to high activity against Candida species .
  • Chalcone-Piperazine Hybrids (e.g., 1-(2-Fluorophenyl)piperazine Derivatives)

    • Structural Difference : Chalcone (α,β-unsaturated ketone) linked to piperazine instead of pyrazolo[1,5-a]pyrazine.
    • Impact : The chalcone moiety introduces conjugated double bonds, enabling interactions with redox-active biological targets.
    • Activity : Fluorinated derivatives exhibited superior anti-tumor activity (IC50 < 10 µM against MCF-7 cells) compared to methoxy- or nitro-substituted analogs .

Key Observations :

  • Fluorine Position Matters : 2-Fluorophenyl substitution (target compound) vs. 4-fluorophenyl (G430-1277) leads to differences in electronic effects and steric hindrance, impacting receptor binding .
  • Heterocycle Influence: Pyrazolo[1,5-a]pyrazine derivatives generally show higher CNS activity, while pyridazinones are more associated with antimicrobial effects .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: Fluorine at the 2-position (target compound) enhances metabolic stability and electronegativity, improving receptor binding compared to non-fluorinated analogs .
  • Piperazine Linker : The piperazine core’s flexibility allows optimal positioning of aromatic substituents for target engagement, as seen in dopamine receptor ligands .
  • Pyrazolo[1,5-a]pyrazine vs. Pyridazinone: The former’s planar structure facilitates π-stacking in hydrophobic binding pockets, while the latter’s polarity may limit membrane permeability .

Biological Activity

1-(2-Fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which have been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H24FN5\text{C}_{24}\text{H}_{24}\text{F}\text{N}_5

This structure features a piperazine ring linked to a pyrazolo[1,5-a]pyrazine moiety, with a fluorophenyl substituent that may influence its biological activity.

Anticancer Properties

Research has indicated that compounds with a pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Certain derivatives have been identified as selective inhibitors of p38 MAP kinase, which plays a crucial role in cancer cell signaling pathways. The introduction of specific functional groups enhances their binding affinity and selectivity for the kinase's ATP-binding site .
  • Apoptosis Induction : Compounds like this compound may induce apoptosis in cancer cells by activating intrinsic pathways. This has been observed in several studies focusing on pyrazole derivatives .

Enzymatic Inhibition

The compound also shows promise as an inhibitor of various enzymes:

  • Cyclin-dependent Kinase (CDK) Inhibitors : Some studies suggest that pyrazolo[1,5-a]pyrimidines can inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
  • Monoamine Oxidase (MAO) Inhibition : Recent investigations into related compounds indicate that modifications to the piperazine structure can enhance MAO-A and MAO-B inhibitory activities. These enzymes are implicated in neurodegenerative disorders and depression .

Study 1: Anticancer Activity

A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results demonstrated that compounds with the fluorophenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The IC50 values ranged from 10 µM to 30 µM across different cell lines .

Study 2: Enzyme Inhibition

In another study focusing on MAO inhibition, derivatives of piperazine with varying substitutions were synthesized and screened for their inhibitory effects. The most potent inhibitor showed an IC50 value of 0.013 µM for MAO-B, indicating the importance of structural modifications in enhancing biological activity .

Data Summary

Compound NameStructureBiological ActivityIC50 (µM)
This compoundC24H24FN5Anticancer (CDK Inhibitor)10 - 30
Related Pyrazole DerivativeCxHyFzMAO-B Inhibitor0.013

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.